
N1-((5-benzoylthiophen-2-yl)methyl)-N2-cyclopropyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((5-benzoylthiophen-2-yl)methyl)-N2-cyclopropyloxalamide, also known as BTO, is a compound that has been extensively studied in the field of medicinal chemistry. It is a small molecule inhibitor that has shown promise in the treatment of various diseases, including cancer, inflammation, and bacterial infections.
Mécanisme D'action
N1-((5-benzoylthiophen-2-yl)methyl)-N2-cyclopropyloxalamide exerts its effects by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, many of which are involved in cancer cell growth and survival. By inhibiting Hsp90, this compound disrupts the activity of these proteins, leading to cancer cell death. This compound has also been shown to inhibit the activity of other proteins involved in inflammation and bacterial infection.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to cell death. This compound also inhibits the migration and invasion of cancer cells, which could help prevent the spread of cancer. In inflammation, this compound reduces the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In bacterial infections, this compound inhibits the growth of gram-positive bacteria by disrupting bacterial protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
N1-((5-benzoylthiophen-2-yl)methyl)-N2-cyclopropyloxalamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N1-((5-benzoylthiophen-2-yl)methyl)-N2-cyclopropyloxalamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the development of combination therapies that incorporate this compound with other drugs to enhance its effectiveness. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials. Overall, this compound has shown great promise as a potential therapeutic agent for the treatment of cancer, inflammation, and bacterial infections, and further research is needed to fully realize its potential.
Méthodes De Synthèse
The synthesis of N1-((5-benzoylthiophen-2-yl)methyl)-N2-cyclopropyloxalamide involves a multi-step process that starts with the reaction of 5-benzoylthiophene-2-carboxylic acid with thionyl chloride to form 5-benzoylthiophene-2-carbonyl chloride. The carbonyl chloride is then reacted with N-cyclopropyl-2-aminobenzamide to form this compound. The purity of the final product is confirmed by HPLC and NMR analysis.
Applications De Recherche Scientifique
N1-((5-benzoylthiophen-2-yl)methyl)-N2-cyclopropyloxalamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have antibacterial activity against gram-positive bacteria, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-N'-cyclopropyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-15(11-4-2-1-3-5-11)14-9-8-13(23-14)10-18-16(21)17(22)19-12-6-7-12/h1-5,8-9,12H,6-7,10H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJQCZPRLYIODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2910882.png)
![1-Ethyl-4-{[3-(3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}piperazine](/img/structure/B2910883.png)
![(4-Benzylpiperazino){2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B2910885.png)
![(Z)-2,3-dichloro-3-[(2-chlorophenyl)methylsulfonyl]-N-(6-methoxypyridin-2-yl)prop-2-enamide](/img/structure/B2910886.png)
![6-cyclopropyl-3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2910888.png)
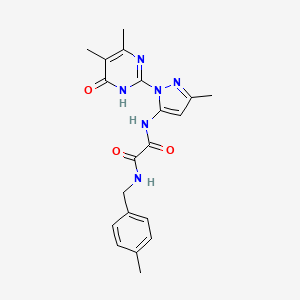
![N-[2-(3-Fluoropyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2910891.png)
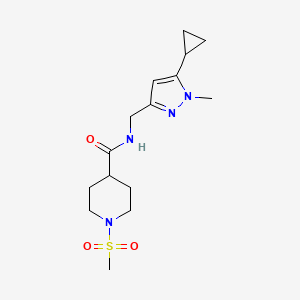
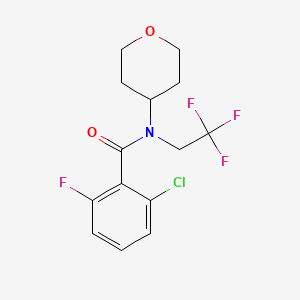
![4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2910895.png)
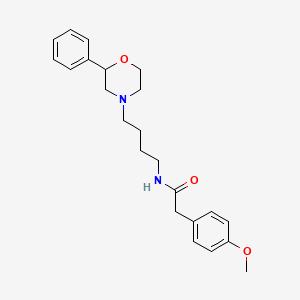
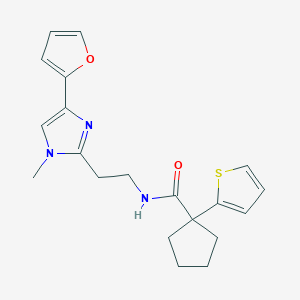
![N-methyl-2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2910900.png)
